

# "Cladosporide B" producing fungal strains and their identification

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An In-depth Technical Guide to **Cladosporide B**: Producing Fungal Strains and Their Identification

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cladosporide B** is a polyketide-derived macrolide that has garnered interest within the scientific community for its notable biological activities. Primarily produced by fungi of the genus *Cladosporium*, this natural product has demonstrated significant antifungal and antibacterial properties. Specifically, it shows characteristic antifungal activity against the human pathogenic fungus *Aspergillus fumigatus* and antibacterial activity against bacteria such as *Enterococcus faecalis*.<sup>[1]</sup> This guide provides a comprehensive overview of the fungal strains known to produce **Cladosporide B**, detailed methodologies for their identification, and standardized protocols for isolation, cultivation, and compound extraction.

## Cladosporide B Producing Fungal Strains

**Cladosporide B** is predominantly isolated from various species and strains of the genus *Cladosporium*, which are among the most common and widespread molds in both terrestrial and marine environments.<sup>[1]</sup> Many of these producing strains are found as endophytes, living symbiotically within plant tissues.<sup>[2]</sup> While precise yield data is often not published, the bioactivity of the isolated compound is well-documented.

Table 1: Summary of **Cladosporide B** Producing Fungal Strains and Bioactivity

Fungal Strain/Species	Source of Isolation	Reported Bioactivity of Cladosporide B	References
Cladosporium sp.	Not Specified	Antifungal against <i>Aspergillus fumigatus</i>	[1]
Cladosporium sp. IS384	Endophyte	Antibacterial against <i>Enterococcus faecalis</i> (MIC: 0.31 µg/mL)	[2]

| *Cladosporium cladosporioides* | Marine Mangrove Endophyte | General antibacterial and antifungal activities are characteristic of the species. |[2] |

## Identification of Producing Fungal Strains

Accurate identification of **Cladosporide B** producing strains is critical. This requires a polyphasic approach, combining classical morphological examination with modern molecular techniques. Species within the *Cladosporium cladosporioides* complex, for instance, can be morphologically similar, making molecular data essential for definitive identification.[3][4]

## Morphological Identification

Morphological identification involves observing both macroscopic colony features and microscopic structures.

- **Macroscopic Characteristics:** On standard media like Potato Dextrose Agar (PDA), *Cladosporium cladosporioides* typically forms colonies that are olive-green to olive-brown.[5] The texture is often suede-like or floccose, and the colonies grow flat with mycelia that rarely form upward structures.[5][6]
- **Microscopic Characteristics:** The key microscopic features for *Cladosporium* include:
  - **Conidiophores:** These are the spore-bearing structures, which can be straight or flexuous and are often branched.[5]

- Conidia: Asexual spores that are typically brown to olive-brown and are formed in long, branched, acropetal chains (where the youngest conidium is at the tip of the chain).[5][6]
- Ramoconidia: The cells from which chains of conidia branch.[6]
- Scars: Conidia have a distinct dark scar (hilum) indicating their point of attachment.[5]

## Molecular Identification

Molecular methods provide a more precise and reliable identification, especially for closely related species.

- DNA Barcoding: The primary fungal barcode is the Internal Transcribed Spacer (ITS) region of the ribosomal DNA. Sequencing the ITS region using universal primers (e.g., ITS1 and ITS4) is a standard method for identifying fungi to the genus or species complex level.[6][7]
- Multi-Locus Sequencing: For species within a complex like *C. cladosporioides*, the ITS region may not provide sufficient resolution. Therefore, sequencing of additional, more variable housekeeping genes is recommended. The most commonly used secondary loci for *Cladosporium* are the translation elongation factor 1-alpha (TEF-1 $\alpha$ ) and actin (ACT) genes. [3][6][8] Comparing the sequences of these genes to databases like NCBI GenBank allows for accurate species-level identification.

## Experimental Protocols

This section provides detailed protocols for the isolation, identification, and processing of **Cladosporide B** producing fungi.

### Protocol 1: Isolation of Endophytic *Cladosporium* from Plant Tissue

This protocol is adapted for isolating endophytic fungi, a common source of novel *Cladosporium* strains.[7][9]

Materials:

- Healthy plant tissue (leaves, stems, or roots)

- 75% Ethanol
- 5% Sodium hypochlorite solution
- Sterile distilled water
- Sterile scalpels and forceps
- Potato Dextrose Agar (PDA) plates (supplemented with an antibacterial agent like streptomycin)
- Parafilm

Procedure:

- Collect healthy plant samples and transport them to the lab for processing within 24 hours.
- Wash the plant tissue thoroughly under running tap water to remove any soil and debris.[\[9\]](#)
- Perform a three-step surface sterilization by immersing the tissue segments sequentially in:
  - 75% ethanol for 1 minute.[\[7\]](#)[\[10\]](#)
  - 5% sodium hypochlorite for 3-5 minutes.[\[7\]](#)[\[9\]](#)
  - 75% ethanol for 30 seconds.[\[7\]](#)
- Rinse the sterilized tissue three times with sterile distilled water to remove any residual sterilizing agents.[\[7\]](#)[\[9\]](#)
- Aseptically, in a laminar flow hood, cut the tissue into small segments (approx. 0.5 - 1.0 cm).[\[11\]](#)
- Place 4-5 segments on each PDA plate, ensuring they are spaced apart.
- Seal the plates with Parafilm and incubate them at 25°C in the dark.[\[9\]](#)
- Monitor the plates daily. Fungal hyphae will begin to grow out from the cut edges of the plant segments.

- Once fungal growth is observed, pick the tip of a hypha from a distinct colony using a sterile needle and transfer it to a fresh PDA plate to obtain a pure culture.[\[7\]](#)

## Protocol 2: Molecular Identification (DNA Extraction, PCR, and Sequencing)

This protocol outlines the steps for identifying the purified fungal isolate.

### A. Genomic DNA Extraction (SDS-Based Method)[\[10\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Pure fungal culture grown on PDA or in Potato Dextrose Broth (PDB)
- Sterile scalpel or inoculation loop
- Microcentrifuge tubes (1.5 or 2.0 mL)
- Liquid nitrogen and sterile mortar/pestle or bead beater
- Lysis Buffer (e.g., 50mM Tris-HCl, 50mM EDTA, 3% SDS)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Isopropanol (100%, cold)
- Ethanol (70%, cold)
- TE buffer or nuclease-free water

Procedure:

- Scrape mycelia from a 7-day old PDA plate or harvest from a liquid culture by filtration.[\[14\]](#)
- Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.[\[12\]](#)

- Transfer the powder to a microcentrifuge tube and add 500 µL of Lysis Buffer. Vortex vigorously.
- Incubate the tube at 65°C for 1 hour, vortexing briefly every 15-20 minutes.[\[12\]](#)
- Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 14,000 rpm for 15 minutes.[\[12\]](#)
- Carefully transfer the upper aqueous phase to a new tube.
- Add an equal volume of cold isopropanol to precipitate the DNA. Invert gently to mix and incubate at -20°C for at least 1 hour.[\[12\]](#)
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.[\[12\]](#)
- Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.
- Centrifuge again at 14,000 rpm for 5 minutes. Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.[\[12\]](#)

#### B. PCR Amplification of ITS Region[\[7\]](#)[\[9\]](#)[\[14\]](#)

##### Materials:

- Extracted genomic DNA
- Universal primers: ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3')
- Taq DNA polymerase and buffer
- dNTPs
- Nuclease-free water
- Thermocycler

#### Procedure:

- Prepare a PCR master mix for a 25  $\mu$ L reaction volume:
  - 12.5  $\mu$ L 2x PCR Master Mix (containing Taq, dNTPs, buffer)
  - 1.0  $\mu$ L ITS1 primer (10  $\mu$ M)
  - 1.0  $\mu$ L ITS4 primer (10  $\mu$ M)
  - 8.5  $\mu$ L Nuclease-free water
  - 2.0  $\mu$ L Template DNA (20-50 ng)
- Run the PCR using the following thermocycler conditions:
  - Initial Denaturation: 95°C for 5 minutes
  - 35 Cycles of:
    - Denaturation: 94°C for 45 seconds
    - Annealing: 55°C for 45 seconds[9]
    - Extension: 72°C for 1 minute
  - Final Extension: 72°C for 10 minutes[9]
- Verify the PCR product by running 5  $\mu$ L on a 1.5% agarose gel. A successful amplification should yield a single band of approximately 500-700 bp.
- Send the purified PCR product for Sanger sequencing.

## Protocol 3: Extraction and Purification of Cladosporide B

This is a general protocol for the extraction of moderately polar secondary metabolites like **Cladosporide B** from a fungal liquid culture.

#### Materials:

- Large-scale liquid culture of the fungus (e.g., 1 L of PDB) grown for 14-21 days
- Ethyl acetate
- Anhydrous sodium sulfate
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate (for chromatography mobile phase)
- Glass column
- Test tubes for fraction collection

#### Procedure:

- Fermentation: Inoculate the producing *Cladosporium* strain into 1 L of PDB medium and incubate with shaking (e.g., 150 rpm) at 25°C for 21 days.
- Harvesting: Separate the culture broth from the fungal mycelia by filtration through cheesecloth or vacuum filtration.
- Mycelial Extraction: Soak the harvested mycelia in ethyl acetate (approx. 500 mL) overnight. Filter and collect the ethyl acetate extract.
- Broth Extraction: Transfer the filtered culture broth (filtrate) to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1 L). Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction two more times.
- Combine and Dry: Combine all ethyl acetate extracts (from both mycelia and broth). Dry the combined extract over anhydrous sodium sulfate to remove residual water, then filter.



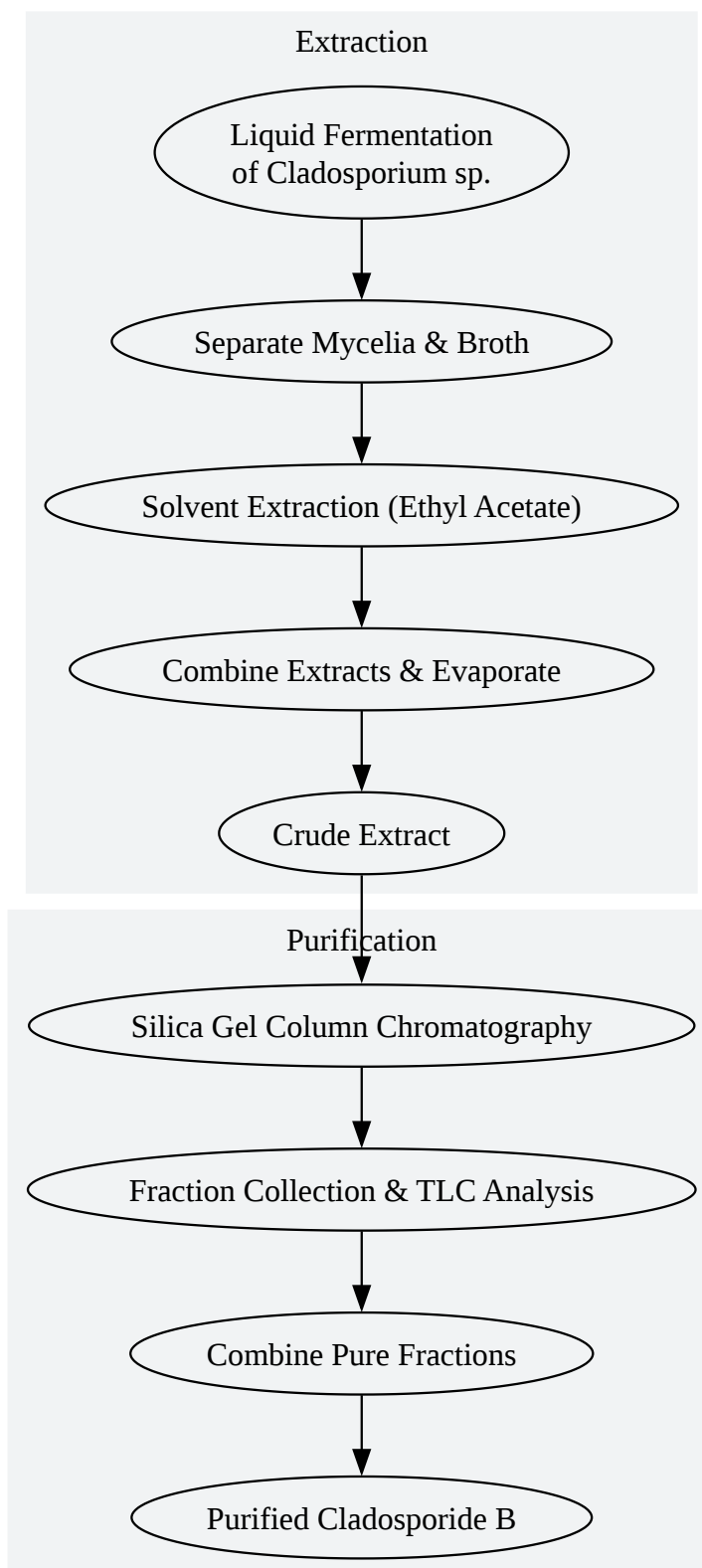
- Concentration: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator. This will yield a crude extract.
- Purification by Column Chromatography:
  - Prepare a silica gel column using a suitable solvent system (e.g., hexane).
  - Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
  - Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
  - Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC).
  - Combine fractions containing the compound of interest (**Cladosporide B**) and concentrate them to yield the purified product.

## Visualizations: Workflows and Pathways

### Experimental and Logical Diagrams

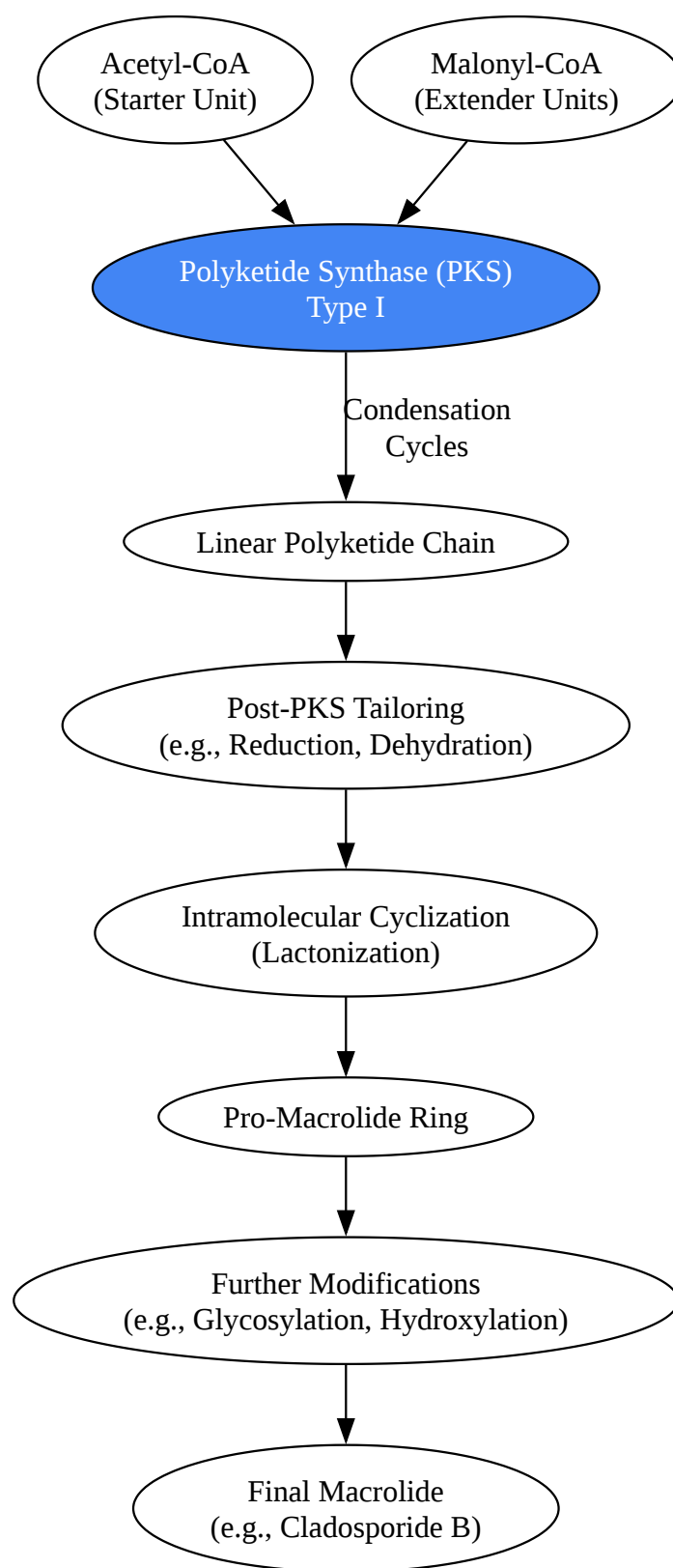
The following diagrams, created using DOT language, illustrate the key workflows and a plausible biosynthetic pathway relevant to **Cladosporide B** production.

Caption: Fungal Isolation and Identification Workflow.



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Caption: **Cladosporide B** Extraction & Purification Workflow.



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Caption: Plausible Polyketide Biosynthetic Pathway.

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